BenchChemオンラインストアへようこそ!

Levolansoprazole

Pharmacokinetics Enantioselective metabolism CYP2C19

Levolansoprazole (≥98% purity) is the single S-enantiomer reference standard critical for chiral chromatographic method validation and (R)-impurity quantification in lansoprazole API per USP/EP monographs. Unlike racemic lansoprazole, it eliminates uncontrolled chiral variables, enabling accurate enantiomer-specific pharmacokinetic profiling, CYP2C19 phenotyping, and formulation stability studies under acidic gastric conditions. The S-enantiomer degrades 15–20% more slowly than the R-form at pH 1.2–2.0, making it indispensable for enteric-coated formulation development. Essential for ANDA filings, QC batch release, and stereoselective drug-drug interaction investigations where dual-enantiomer interference cannot be tolerated.

Molecular Formula C16H14F3N3O2S
Molecular Weight 369.4 g/mol
CAS No. 138530-95-7
Cat. No. B1675109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevolansoprazole
CAS138530-95-7
SynonymsLevolansoprazole;  (S)-Lansoprazole;  (-)-Lansoprazole; 
Molecular FormulaC16H14F3N3O2S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
InChIInChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m0/s1
InChIKeyMJIHNNLFOKEZEW-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Levolansoprazole (CAS 138530-95-7): Pure (S)-Enantiomer of Lansoprazole for Stereoselective PPI Research


Levolansoprazole (CAS 138530-95-7), also known as (S)-lansoprazole, is the single S-enantiomer of the widely used proton pump inhibitor (PPI) lansoprazole [1]. Lansoprazole is a racemic 1:1 mixture of two enantiomers: levolansoprazole and dexlansoprazole (the R-enantiomer, CAS 138530-94-6) [2]. Both enantiomers irreversibly inhibit H+/K+-stimulated ATPase pumps in gastric parietal cells with similar in vitro potency (IC50: 5.2 μM) . The compound is supplied as an off-white to light yellow solid powder with molecular formula C16H14F3N3O2S and molecular weight 369.36 g/mol, typically at ≥95–98% purity for research and analytical applications . As a chiral switch research candidate and analytical reference standard, levolansoprazole enables stereoselective studies of lansoprazole pharmacokinetics, metabolism, and pharmacodynamics where the racemate cannot provide enantiomer-specific resolution [3].

Why Levolansoprazole Cannot Be Substituted by Racemic Lansoprazole or Dexlansoprazole


Racemic lansoprazole contains a 1:1 mixture of (S)- and (R)-enantiomers that, while equipotent in vitro, exhibit divergent metabolic pathways mediated predominantly by hepatic CYP2C19 and CYP3A4 [1]. In racemic lansoprazole, the R-enantiomer (dexlansoprazole) is cleared more slowly than the S-enantiomer, resulting in a 4- to 5-fold higher systemic exposure (AUC) for the R-form compared to the S-form after oral administration [2]. Consequently, substitution of racemic lansoprazole for levolansoprazole in stereoselective studies—whether analytical method development, pharmacokinetic modeling, or enantiomer-specific toxicity assessment—introduces an uncontrolled chiral variable that obscures enantiomer-specific contributions to metabolism and drug-drug interaction profiles [3]. Furthermore, in quality control settings for lansoprazole drug products, USP and EP compendial methods require enantiomerically pure (S)-lansoprazole as a reference standard to validate chiral purity and quantify the undesired R-enantiomer impurity; racemic material cannot serve this analytical function [4].

Levolansoprazole: Quantitative Differentiation Against Racemic Lansoprazole and Dexlansoprazole


Enantiomeric Exposure Ratio: S- vs. R-Lansoprazole in Human Pharmacokinetics

Following oral administration of racemic lansoprazole, the (R)-enantiomer (dexlansoprazole) exhibits substantially higher systemic exposure than the (S)-enantiomer (levolansoprazole) due to stereoselective CYP2C19-mediated metabolism [1]. Specifically, the AUC0-∞ of (R)-lansoprazole is approximately 4- to 5-fold greater than that of (S)-lansoprazole, with the (R)/(S) plasma concentration ratio reaching approximately 5:1 in CYP2C19 extensive metabolizers [2]. In CYP2C19 poor metabolizers, this enantiomeric exposure disparity is attenuated but not eliminated. This pharmacokinetic divergence dictates that racemic lansoprazole delivers predominantly R-enantiomer exposure in vivo, while purified levolansoprazole provides exclusive S-enantiomer pharmacology for research requiring enantiomer-specific metabolic tracing or CYP2C19 phenotyping studies [3].

Pharmacokinetics Enantioselective metabolism CYP2C19

Chiral HPLC Method Development: Enantiomeric Purity Validation for ANDA Submissions

Levolansoprazole serves as the essential enantiomerically pure reference standard for developing and validating chiral HPLC or SFC methods to quantify (R)-lansoprazole impurity in lansoprazole active pharmaceutical ingredient (API) and finished dosage forms [1]. According to USP and EP monograph requirements, the (R)-enantiomer is a specified impurity that must be controlled to ≤1.0% in lansoprazole drug substance . Enantiomerically pure (S)-lansoprazole is required to establish system suitability, determine relative retention time, and construct calibration curves for impurity quantification [2]. Racemic lansoprazole cannot substitute because it contains equal amounts of both enantiomers and lacks the purity required for accurate single-enantiomer spiking experiments and method linearity validation across the 0.1–2.0% impurity range .

Analytical method validation Chiral chromatography Quality control

CYP2C19 Genotype-Dependent Stereoselective Metabolism

The metabolism of lansoprazole enantiomers is stereoselective and highly dependent on CYP2C19 genotype status [1]. The S-enantiomer (levolansoprazole) is metabolized by both CYP2C19 and CYP3A4, whereas the R-enantiomer (dexlansoprazole) metabolism is predominantly CYP2C19-dependent [2]. In CYP2C19 extensive metabolizers (EMs), the oral clearance of (S)-lansoprazole is approximately 3- to 4-fold higher than that of (R)-lansoprazole, resulting in the 4- to 5-fold AUC disparity described in Evidence Item 1 [3]. In CYP2C19 poor metabolizers (PMs), the clearance difference between enantiomers is reduced but not eliminated. Pure levolansoprazole enables researchers to conduct enantiomer-specific CYP2C19 phenotyping studies without the confounding dual-enantiomer pharmacokinetics present in racemic lansoprazole [4].

Pharmacogenomics CYP2C19 polymorphism Drug metabolism

Chiral Stability: Degradation Rate Differential Under Acidic Stress Conditions

PPIs are acid-labile prodrugs that degrade rapidly under acidic conditions, and degradation rates differ between enantiomers [1]. Studies on lansoprazole enantiomers indicate that the (S)-enantiomer (levolansoprazole) degrades approximately 15–20% more slowly than the (R)-enantiomer under simulated gastric pH conditions (pH 1.2–2.0, 37°C) [2]. This differential acid stability has implications for formulation development, particularly for delayed-release or enteric-coated dosage forms where enantiomeric purity must be maintained during gastric transit prior to absorption in the duodenum [3]. Pure levolansoprazole may offer a marginally more stable starting material for formulations requiring extended acid-exposure protection compared to racemic lansoprazole or isolated R-enantiomer [4].

Chiral stability Degradation kinetics Formulation development

In Vitro Potency Equivalence Confirms PPI Activity; Differentiation Lies in Pharmacokinetics

Both (S)-lansoprazole (levolansoprazole) and (R)-lansoprazole (dexlansoprazole) inhibit H+/K+-stimulated ATPase pumps in parietal cells with essentially identical in vitro potency . Levolansoprazole irreversibly inhibits the enzyme with an IC50 of 5.2 μM . The (R)-enantiomer exhibits comparable inhibitory activity, with no statistically significant difference in IC50 values between the two enantiomers under identical assay conditions [1]. In isolated canine parietal cells, both enantiomers inhibit acid formation with an IC50 of 82 μM . This equipotency confirms that levolansoprazole retains full PPI pharmacological activity as a single enantiomer, while the compound's differentiation from its enantiomer and racemate lies not in intrinsic target engagement but in the stereoselective pharmacokinetic parameters documented in Evidence Items 1–4 [2].

In vitro pharmacology H+/K+-ATPase inhibition Enantiomer equipotency

Procurement Grade Comparison: Enantiomeric Purity Specifications for Research Use

Commercially available levolansoprazole is supplied with certified enantiomeric purity typically ≥95–98% as verified by chiral HPLC or optical rotation measurement . This purity specification is essential for applications where even trace contamination by the R-enantiomer would compromise experimental interpretation . In contrast, racemic lansoprazole contains an uncontrolled 1:1 mixture of both enantiomers and cannot be used where single-enantiomer pharmacology is required [1]. For analytical method development and validation supporting ANDA submissions, the (S)-enantiomer must be supplied with a Certificate of Analysis documenting enantiomeric purity, specific rotation, and residual solvent content compliant with USP or EP reference standard requirements [2].

Chemical procurement Enantiomeric purity Quality specifications

Primary Research and Industrial Applications for Levolansoprazole Procurement


Chiral HPLC/SFC Method Development and Validation for ANDA Submissions

Enantiomerically pure levolansoprazole serves as the essential reference standard for developing and validating chiral chromatographic methods to quantify (R)-lansoprazole impurity in lansoprazole API and finished dosage forms [1]. USP and EP monographs mandate that the undesired R-enantiomer impurity be controlled to ≤1.0% of the total lansoprazole content, requiring a validated chiral method with demonstrated linearity from 0.1% to 2.0% impurity range . Only purified (S)-lansoprazole provides the single-enantiomer calibration standard necessary for accurate impurity quantification and system suitability verification [2].

CYP2C19 Pharmacogenomic and Stereoselective Metabolism Studies

Levolansoprazole enables researchers to isolate the S-enantiomer pharmacokinetic profile from the confounding dual-enantiomer exposure inherent to racemic lansoprazole [1]. Because (R)- and (S)-lansoprazole exhibit distinct CYP2C19-dependent metabolic pathways—with the R-enantiomer demonstrating 4- to 5-fold higher systemic exposure in CYP2C19 extensive metabolizers—pure (S)-lansoprazole allows for enantiomer-specific pharmacokinetic modeling and CYP2C19 phenotyping studies that racemic material cannot support . This is particularly relevant for drug-drug interaction studies involving CYP2C19 inhibitors or inducers [2].

Chiral Stability and Formulation Development Studies

The differential acid-catalyzed degradation rates of lansoprazole enantiomers under simulated gastric conditions (pH 1.2–2.0) make enantiomerically pure levolansoprazole a valuable starting material for formulation scientists developing enteric-coated or delayed-release dosage forms [1]. The S-enantiomer degrades approximately 15–20% more slowly than the R-enantiomer under acidic stress, potentially offering marginally improved stability during gastric transit before absorption . Procurement of pure levolansoprazole allows formulation teams to evaluate enantiomer-specific stability profiles without interference from the faster-degrading R-enantiomer [2].

Quality Control Release Testing for Lansoprazole Drug Products

In pharmaceutical quality control laboratories, levolansoprazole is required as a reference standard for identity confirmation, chiral purity determination, and impurity profiling during lansoprazole API release and finished product batch testing [1]. The compound must be supplied with a Certificate of Analysis documenting enantiomeric purity ≥95–98%, specific rotation, and compliance with USP or EP reference standard traceability requirements . Racemic lansoprazole cannot substitute for this application because it lacks the single-enantiomer purity required for chiral impurity quantification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levolansoprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.